2-(3,4,5-Trimethoxyphenyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine
Description
2-(3,4,5-Trimethoxyphenyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine is a synthetic compound characterized by the presence of a trimethoxyphenyl group attached to a tetrahydrothiazolopyridine scaffold. This compound has garnered interest due to its potential biological activities, particularly in the field of medicinal chemistry.
Properties
IUPAC Name |
2-(3,4,5-trimethoxyphenyl)-4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3S/c1-18-11-6-9(7-12(19-2)14(11)20-3)15-17-10-4-5-16-8-13(10)21-15/h6-7,16H,4-5,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBBZUXKZIATJNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NC3=C(S2)CNCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4,5-Trimethoxyphenyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine typically involves the following steps:
Formation of the Thiazolopyridine Core: The core structure can be synthesized through a multi-step process involving the cyclization of appropriate precursors under controlled conditions.
Introduction of the Trimethoxyphenyl Group: The trimethoxyphenyl group is introduced via a coupling reaction, often using a palladium-catalyzed cross-coupling method such as the Suzuki or Heck reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(3,4,5-Trimethoxyphenyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Palladium catalysts are often employed in cross-coupling reactions, with reagents like aryl halides or boronic acids.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized analogs.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.
Mechanism of Action
The biological activity of 2-(3,4,5-Trimethoxyphenyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine is primarily attributed to its ability to inhibit tubulin polymerization. This inhibition disrupts the formation of microtubules, which are essential for cell division. As a result, the compound can induce cell cycle arrest and apoptosis in cancer cells . The trimethoxyphenyl group plays a crucial role in binding to the colchicine site of tubulin, enhancing the compound’s efficacy .
Comparison with Similar Compounds
Similar Compounds
2-(3,4,5-Trimethoxyanilino)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine: Shares a similar core structure but with a thieno ring instead of a thiazolo ring.
4,5,6,7-Tetrahydrobenzo[b]thiophene derivatives: These compounds also feature a tetrahydro scaffold with various substituents, exhibiting similar biological activities.
Uniqueness
2-(3,4,5-Trimethoxyphenyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine is unique due to its specific combination of the trimethoxyphenyl group and the tetrahydrothiazolopyridine scaffold. This unique structure contributes to its distinct biological activities and potential therapeutic applications .
Biological Activity
The compound 2-(3,4,5-trimethoxyphenyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine is a heterocyclic derivative that has garnered attention due to its potential biological activities, particularly in the field of cancer research. This article aims to provide a comprehensive overview of its biological activity, including antiproliferative effects against various cancer cell lines and mechanisms of action.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a trimethoxyphenyl group attached to a tetrahydrothiazole moiety, which is essential for its biological activity.
Antiproliferative Activity
Recent studies have highlighted the compound's antiproliferative properties against several cancer cell lines. The following table summarizes the IC50 values obtained from various studies:
The mechanism by which this compound exerts its antiproliferative effects involves the inhibition of tubulin polymerization and disruption of the cell cycle. The derivatives of this compound have shown significant inhibition in cancer cell proliferation through these pathways.
Study 1: In Vitro Antiproliferative Evaluation
In a study focusing on This compound , researchers evaluated its effects on three different cancer cell lines: L1210 (murine leukemia), CEM (human leukemia), and HeLa (cervical carcinoma). The results indicated that the compound exhibited potent activity against these cell lines with varying degrees of efficacy:
- L1210 and CEM Cells : The compound demonstrated an IC50 value of 41 µM.
- HeLa Cells : A significantly lower IC50 value of 0.75 µM was observed, indicating higher potency against this cell line.
Study 2: Comparative Analysis with Other Compounds
A comparative study was conducted where the antiproliferative effects of this compound were juxtaposed with other known anticancer agents. The findings revealed that while some established drugs like CA-4 showed superior potency across all tested lines, This compound exhibited promising activity particularly against HeLa cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
